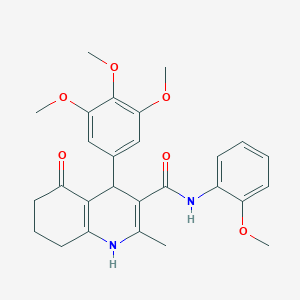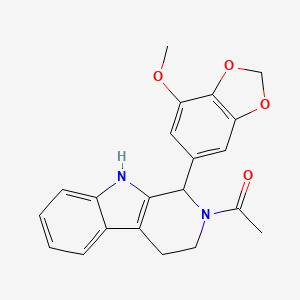
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine. Harmine has been studied extensively due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-depressant effects.
作用機序
The anti-cancer effects of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline are thought to be due to its ability to inhibit various signaling pathways involved in cancer cell growth and survival. Harmine has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have various other biochemical and physiological effects. Harmine has been shown to have anti-inflammatory effects, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Harmine has also been shown to have anti-depressant effects, with research suggesting that it can increase the levels of various neurotransmitters, including serotonin and dopamine.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability and ease of synthesis. However, one limitation is that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including further exploration of its anti-cancer effects and the development of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline's various therapeutic effects and to identify any potential side effects or toxicity concerns.
合成法
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial fermentation. One common method involves the extraction of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline from the Banisteriopsis caapi vine using solvents such as ethanol or methanol.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Harmine has also been shown to inhibit the growth and metastasis of cancer cells.
特性
IUPAC Name |
1-[1-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12(24)23-8-7-15-14-5-3-4-6-16(14)22-19(15)20(23)13-9-17(25-2)21-18(10-13)26-11-27-21/h3-6,9-10,20,22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHOIYBOOBXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(7-Methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

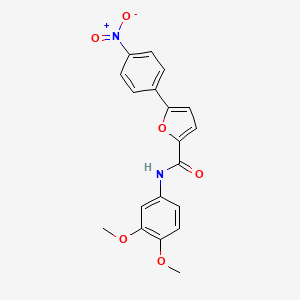
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
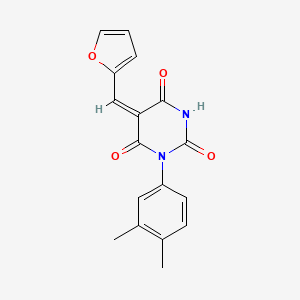
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)
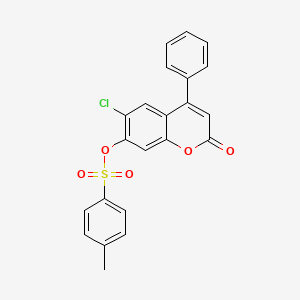
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)

